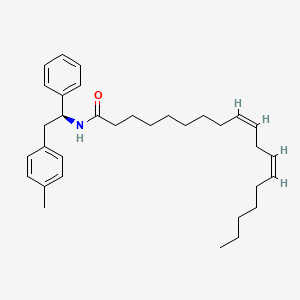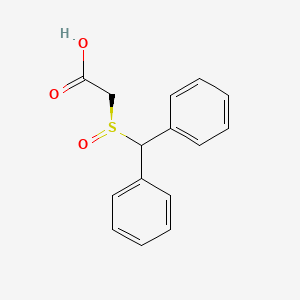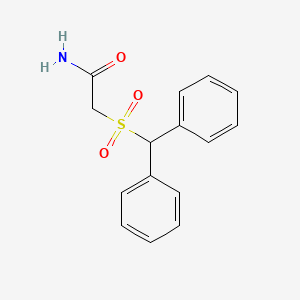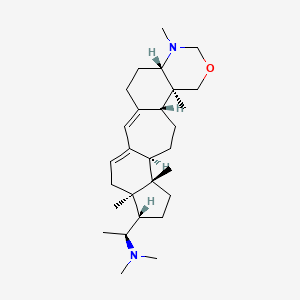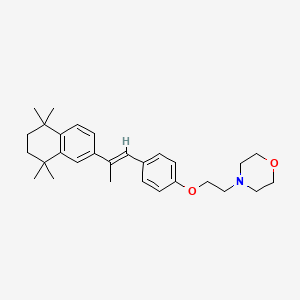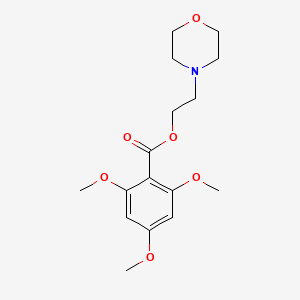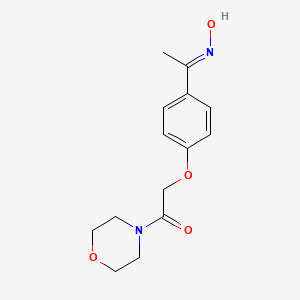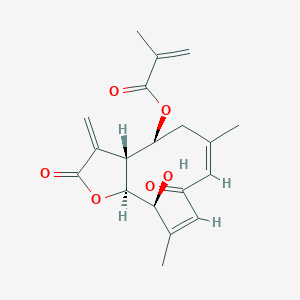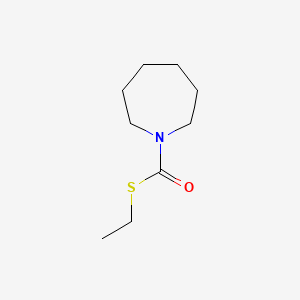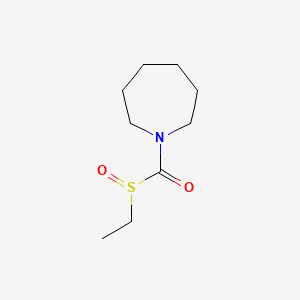
Orellanine
Overview
Description
. This compound is highly toxic and is known for causing severe renal damage, often leading to kidney failure. Orellanine was first isolated in 1962 by Stanisław Grzymala .
Mechanism of Action
Target of Action
Orellanine, a nephrotoxic toxin produced by some mushroom species of the Cortinarius genus , specifically targets renal clear cell carcinoma (ccRCC) cells . These cells emanate from proximal tubular cells, which are the primary targets of this compound .
Mode of Action
This compound interacts with its targets by inducing dose-dependent cell death . It has been found to inhibit the synthesis of biomolecules such as proteins, RNA, and DNA . Additionally, this compound promotes non-competitive inhibition of several enzymes such as alkaline phosphatase, γ-glutamyltransferase, and leucyl aminopeptidase .
Biochemical Pathways
This compound affects several biochemical pathways. It interferes with the production of adenosine triphosphatase , a crucial enzyme involved in energy transfer within cells. This interference disrupts cellular metabolism, leading to decreased protein synthesis . The disruption of these biochemical pathways results in the induction of apoptosis, a form of programmed cell death .
Pharmacokinetics
It is known that the onset of symptoms is typically delayed for 1–2 weeks after ingestion , indicating that this compound may have a slow absorption rate and prolonged systemic circulation.
Result of Action
The molecular and cellular effects of this compound’s action primarily manifest as renal damage . This damage is characterized by severe interstitial nephritis, acute focal tubular damage, and interstitial fibrosis . In the context of ccRCC, this compound’s action results in significant tumor mass reduction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the habitats of the Cortinarius species, which produce this compound, are unevenly distributed in Europe and North America . This geographical distribution may affect the exposure and subsequent action of this compound.
Biochemical Analysis
Biochemical Properties
Orellanine plays a significant role in biochemical reactions by inhibiting the synthesis of essential biomolecules such as proteins, RNA, and DNA . It interacts with several enzymes, including alkaline phosphatase, γ-glutamyltransferase, and leucyl aminopeptidase, through non-competitive inhibition . Additionally, this compound interferes with the production of adenosine triphosphatase, disrupting cellular energy metabolism .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It primarily targets kidney cells, leading to nephrotoxicity . The compound induces oxidative stress by generating reactive oxygen species, which can damage cellular components such as lipids, proteins, and DNA . This oxidative stress disrupts cell signaling pathways, alters gene expression, and impairs cellular metabolism . In renal cells, this compound causes apoptosis and necrosis, leading to acute kidney injury .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to generate reactive oxygen species, leading to oxidative stress and cellular damage . This compound inhibits the synthesis of proteins, RNA, and DNA, and promotes non-competitive inhibition of enzymes such as alkaline phosphatase, γ-glutamyltransferase, and leucyl aminopeptidase . These interactions disrupt normal cellular functions and lead to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound are observed over time, with a characteristic delay in the onset of symptoms . The compound is stable under standard conditions but can degrade over time, affecting its potency . Long-term exposure to this compound in vitro and in vivo studies has shown persistent nephrotoxic effects, with irreversible kidney damage in severe cases .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound causes mild renal impairment, while higher doses lead to severe nephrotoxicity and acute kidney injury . The lethal dose (LD50) of this compound in mice is reported to be between 12 to 20 mg per kg body weight . High doses of this compound can cause systemic toxicity, affecting other organs such as the liver and spleen .
Metabolic Pathways
This compound is involved in metabolic pathways that generate reactive oxygen species, leading to oxidative stress . The compound interacts with enzymes such as alkaline phosphatase, γ-glutamyltransferase, and leucyl aminopeptidase, disrupting normal metabolic processes . These interactions result in decreased protein synthesis, altered metabolic flux, and impaired cellular metabolism .
Transport and Distribution
This compound is selectively transported and distributed within kidney cells, particularly targeting proximal tubular epithelial cells . The compound’s selective toxicity is attributed to its ability to accumulate in renal tissues, leading to localized nephrotoxicity . This compound’s distribution within the body is influenced by its interactions with transporters and binding proteins .
Subcellular Localization
Within cells, this compound localizes primarily in the mitochondria and cytoplasm . The compound’s subcellular localization is crucial for its toxic effects, as it disrupts mitochondrial function and induces oxidative stress . This compound’s ability to generate reactive oxygen species within mitochondria leads to mitochondrial dysfunction and cell death .
Preparation Methods
The synthesis of orellanine was first reported in 1985 by Dehmlow and Schulz, involving a ten-step process starting from 3-aminopyridine . The following year, Tiecco et al. reported a total synthesis in nine steps starting from 3-hydroxypyridine . The synthetic routes generally involve the bromination of 3-hydroxypyridine, followed by a series of reactions including oxidation and cyclization to form the bipyridine structure .
Industrial production methods for this compound are not well-documented, likely due to its high toxicity and limited commercial applications. Most research focuses on laboratory-scale synthesis for scientific studies.
Chemical Reactions Analysis
Orellanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form reactive oxygen species, contributing to its toxic effects.
Reduction: It can undergo mono-electronic reduction, generating stable free radicals with strong prooxidant properties.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are typically reactive intermediates that contribute to the compound’s toxicity.
Scientific Research Applications
Comparison with Similar Compounds
Orellanine is structurally similar to bipyridine herbicides such as paraquat and diquat . Like this compound, these compounds are toxic to both plants and animals, causing oxidative stress and cellular damage. this compound is unique in its high selectivity for renal cells, making it a potential candidate for targeted cancer therapy .
Similar compounds include:
Paraquat: A bipyridine herbicide known for its high toxicity and ability to generate reactive oxygen species.
Diquat: Another bipyridine herbicide with similar toxicological properties to paraquat.
Amatoxins: Found in certain mushrooms, these toxins inhibit RNA polymerase II, leading to cellular apoptosis.
Properties
IUPAC Name |
2-(1,3-dihydroxy-4-oxopyridin-2-yl)-1,3-dihydroxypyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O6/c13-5-1-3-11(17)7(9(5)15)8-10(16)6(14)2-4-12(8)18/h1-4,15-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRNMEQUBVRSQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C(C1=O)O)C2=C(C(=O)C=CN2O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37338-80-0 | |
| Record name | 37338-80-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORELLANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/082U1GSX3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Orellanine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7755 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


